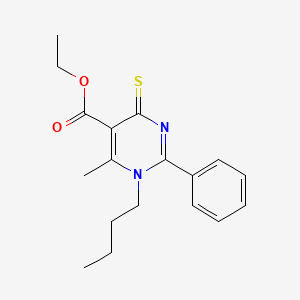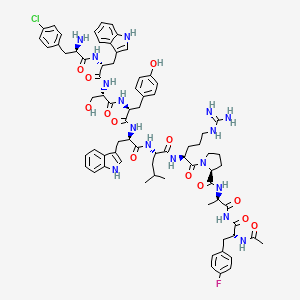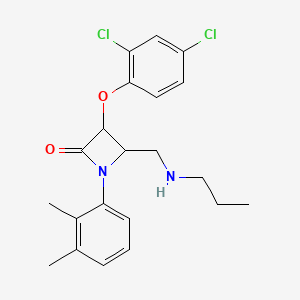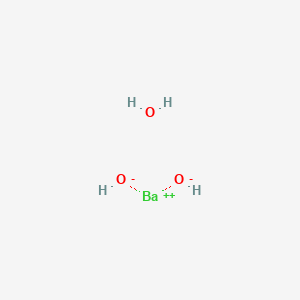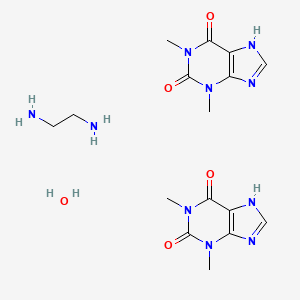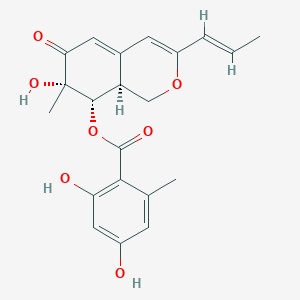
Sch 725680
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sch 725680 is a complex organic compound that belongs to the class of isochromenes This compound is characterized by its unique structural features, which include a hydroxy group, a methyl group, and a prop-1-enyl group attached to an isochromen ring system The compound also contains a benzoate moiety with two hydroxy groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sch 725680 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromen Ring: The isochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.
Introduction of Functional Groups: The hydroxy, methyl, and prop-1-enyl groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and olefination.
Attachment of the Benzoate Moiety: The benzoate moiety is attached via esterification, where the carboxylic acid group of the benzoate reacts with the hydroxy group of the isochromen ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Sch 725680 can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the isochromen ring can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
Sch 725680 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its bioactive properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: The compound’s unique chemical properties can be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Sch 725680 involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups may participate in hydrogen bonding and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound’s structural features may also enable it to modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Sch 725680 can be compared with other similar compounds, such as:
Isochromenes: Compounds with similar isochromen ring structures but different functional groups.
Benzoates: Compounds with benzoate moieties but varying substituents on the aromatic ring.
Propiedades
Número CAS |
926885-92-9 |
|---|---|
Fórmula molecular |
C21H22O7 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H22O7/c1-4-5-14-7-12-8-17(24)21(3,26)19(15(12)10-27-14)28-20(25)18-11(2)6-13(22)9-16(18)23/h4-9,15,19,22-23,26H,10H2,1-3H3/b5-4+/t15-,19+,21-/m1/s1 |
Clave InChI |
HNVJWWBKFFDQAA-DAYKGMGPSA-N |
SMILES |
CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |
SMILES isomérico |
C/C=C/C1=CC2=CC(=O)[C@@]([C@H]([C@@H]2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |
SMILES canónico |
CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |
Sinónimos |
Sch 725680 Sch-725680 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(3-Chlorophenyl)methyl]-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl]methanol](/img/structure/B1256766.png)
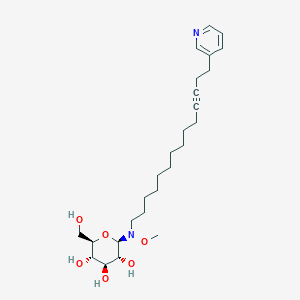
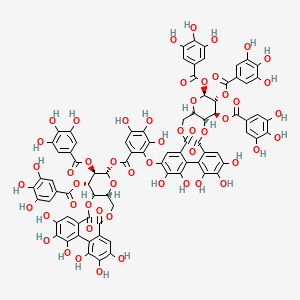
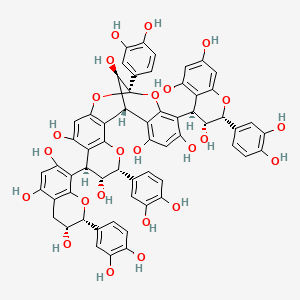
![[3-(1-methyl-2-pyrrolyl)-1H-pyrazol-5-yl]-[1-(2-pyridinyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone](/img/structure/B1256772.png)
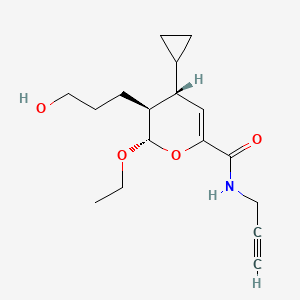
![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)
